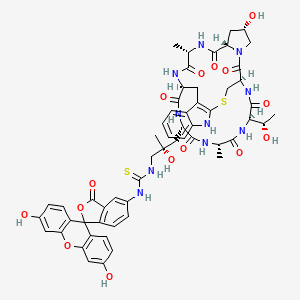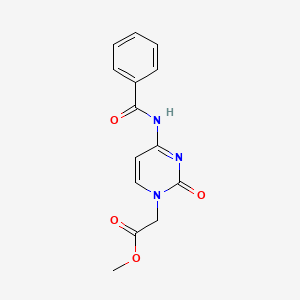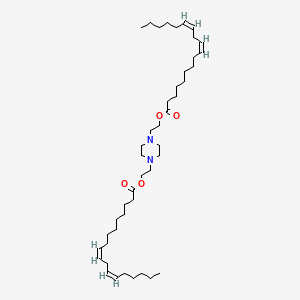![molecular formula C13H22N6O2S B11928627 N-(3-azidopropyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B11928627.png)
N-(3-azidopropyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Azidopropyl)biotinamide: is a biotin derivative with a terminal azide group. This compound is particularly useful in bioconjugation and labeling applications due to its ability to undergo click chemistry reactions. The presence of the azide group allows it to react with alkyne-containing molecules, facilitating the incorporation of biotin into various biomolecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Azidopropyl)biotinamide typically involves the reaction of biotin with 3-azidopropylamine. The process can be summarized as follows:
Activation of Biotin: Biotin is first activated using a coupling reagent such as N-hydroxysuccinimide (NHS) in the presence of a carbodiimide like N,N’-dicyclohexylcarbodiimide (DCC).
Reaction with 3-Azidopropylamine: The activated biotin is then reacted with 3-azidopropylamine to form N-(3-Azidopropyl)biotinamide.
Industrial Production Methods: While specific industrial production methods for N-(3-Azidopropyl)biotinamide are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing quality control measures to produce the compound on a larger scale.
化学反応の分析
Types of Reactions: N-(3-Azidopropyl)biotinamide primarily undergoes click chemistry reactions, specifically azide-alkyne cycloaddition reactions. These reactions can be categorized into:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of copper(I) as a catalyst to facilitate the cycloaddition of the azide group with a terminal alkyne, forming a triazole ring.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction does not require a catalyst and involves the reaction of the azide group with a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).
Common Reagents and Conditions:
CuAAC: Copper(I) salts (e.g., copper(I) bromide), reducing agents (e.g., sodium ascorbate), and organic solvents (e.g., DMF or DMSO).
SPAAC: Strained alkynes (e.g., DBCO or BCN) and organic solvents.
Major Products: The major products of these reactions are biotinylated conjugates, which are biomolecules labeled with biotin through the formation of a stable triazole ring.
科学的研究の応用
N-(3-Azidopropyl)biotinamide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of biotinylated compounds through click chemistry, enabling the study of various chemical reactions and mechanisms.
Biology: Facilitates the labeling of biomolecules such as proteins, nucleic acids, and lipids, allowing for their detection, isolation, and analysis.
Medicine: Employed in the development of diagnostic assays and therapeutic agents, particularly in the context of targeted drug delivery and imaging.
作用機序
The mechanism of action of N-(3-Azidopropyl)biotinamide involves its ability to undergo click chemistry reactions, specifically azide-alkyne cycloaddition. The azide group reacts with alkyne-containing molecules to form a stable triazole ring. This reaction is highly specific and efficient, allowing for the precise labeling of biomolecules. The biotin moiety then binds to avidin or streptavidin, enabling the detection, isolation, and analysis of the biotinylated molecules .
類似化合物との比較
Biotin-PEG3-Azide: A biotin derivative with a polyethylene glycol (PEG) spacer and a terminal azide group.
Biotin-DBCO: A biotin derivative with a dibenzocyclooctyne (DBCO) group, enabling strain-promoted azide-alkyne cycloaddition.
Biotin-Alkyne: A biotin derivative with a terminal alkyne group, allowing for copper-catalyzed azide-alkyne cycloaddition.
Uniqueness: N-(3-Azidopropyl)biotinamide is unique due to its simple structure and the presence of a terminal azide group, which allows for versatile and efficient bioconjugation through click chemistry. Its ability to form stable triazole rings with alkyne-containing molecules makes it a valuable tool in various scientific research applications.
特性
分子式 |
C13H22N6O2S |
|---|---|
分子量 |
326.42 g/mol |
IUPAC名 |
N-(3-azidopropyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide |
InChI |
InChI=1S/C13H22N6O2S/c14-19-16-7-3-6-15-11(20)5-2-1-4-10-12-9(8-22-10)17-13(21)18-12/h9-10,12H,1-8H2,(H,15,20)(H2,17,18,21) |
InChIキー |
SWODDJWJUGOAQB-UHFFFAOYSA-N |
正規SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCN=[N+]=[N-])NC(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


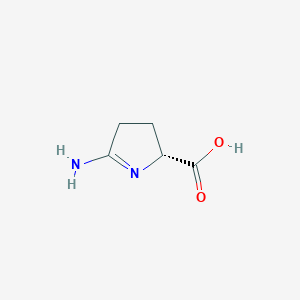

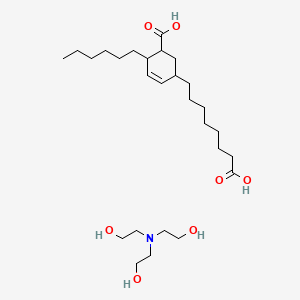


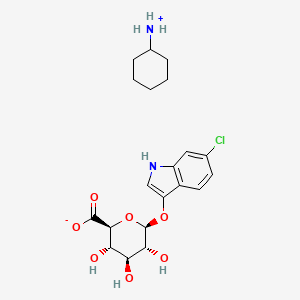
![[8-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-11-methoxy-3,4,5,6-tetrahydro-2H-naphtho[2,1-f]chromen-4-yl] acetate](/img/structure/B11928570.png)

